Tris(dimethylsilyl)amine

説明

Contextualization within Amidosilane Chemistry

Amidosilanes, also known as silylamines, are a significant subclass of organosilicon compounds. thieme-connect.de They are widely utilized in organic synthesis as potent silylating agents, which introduce silyl (B83357) groups onto other molecules, and as protecting groups for primary and secondary amines. thieme-connect.de The reactivity and utility of amidosilanes are influenced by the substituents on both the silicon and nitrogen atoms. thieme-connect.de Tris(dimethylsilyl)amine is a tertiary amine where the nitrogen atom is bonded to three dimethylsilyl (-SiH(CH₃)₂) groups. This structure provides it with distinct chemical characteristics compared to other silylamines, such as its more sterically hindered analogue, Tris(trimethylsilyl)amine (B75434). The presence of reactive Si-H bonds in this compound is a key feature that influences its chemical behavior. rsc.org

Significance in Modern Synthetic and Materials Science Research

The significance of this compound in contemporary research is most pronounced in the field of materials science. It has been identified as a highly effective precursor for the deposition of silicon-based thin films, particularly silicon oxynitride (SiOxNy). smolecule.comacs.org These films are critical in the electronics industry for applications that demand high thermal stability, robust corrosion resistance, surface passivation, and effective barriers against ion diffusion. acs.org Its ability to serve as a single-source precursor for both silicon and nitrogen, combined with the reactivity imparted by its Si-H bonds, allows for the formation of high-quality films at moderate temperatures, representing a significant advancement in materials synthesis. rsc.orgacs.org While it possesses potential in broader synthetic chemistry, its most impactful and well-documented role is as a molecular building block for advanced functional materials. smolecule.com

Structure

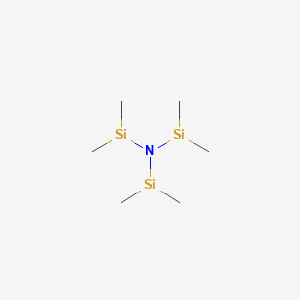

2D Structure

特性

InChI |

InChI=1S/C6H18NSi3/c1-8(2)7(9(3)4)10(5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAKYNJRLAJRNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)N([Si](C)C)[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18NSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884795 | |

| Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21331-86-2 | |

| Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021331862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(dimethylsilyl)-1,1-dimethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tris Dimethylsilyl Amine and Its Derivatives

Ligand Exchange Protocols for Metal Complexes

Ligand exchange represents a versatile and widely employed strategy for the synthesis of metal complexes containing the tris(dimethylsilyl)amido ligand. acs.org This approach typically involves the reaction of a suitable metal precursor with a source of the silylamide anion, leading to the displacement of existing ligands and the formation of the desired metal-silylamide bond. The choice of precursors, solvents, and reaction conditions is critical in achieving high yields and purity.

Synthesis from Tris(trimethylsilyl)amide Precursors

A common and efficient route to tris(dimethylsilyl)amine derivatives involves the use of tris(trimethylsilyl)amide precursors. An expedient method for the synthesis of group 3 metal tris[bis(dimethylsilyl)amide] THF complexes from the corresponding tris[bis(trimethylsilyl)amides] has been described. acs.org This technique offers several advantages, including short reaction times, simple workup procedures, and near-quantitative yields using commercially available reagents. acs.org

The synthesis of gallium tris[bis(trimethylsilyl)amide], for example, is typically achieved through a salt metathesis reaction between anhydrous gallium chloride and an alkali metal bis(trimethylsilyl)amide, such as lithium bis(trimethylsilyl)amide. The reaction proceeds as follows:

GaCl₃ + 3 LiN(SiMe₃)₂ → Ga[N(SiMe₃)₂]₃ + 3 LiCl

The lithium chloride byproduct precipitates from the reaction mixture and can be easily removed by filtration, after which the desired gallium complex can be purified by distillation or sublimation. Strict anhydrous and anaerobic conditions are essential for this synthesis due to the moisture sensitivity of the reactants and products.

Similarly, metal bis(trimethylsilyl)amide complexes of other metals can be prepared by salt metathesis reactions of anhydrous metal chlorides with alkali metal bis(trimethylsilyl)amides. wikipedia.org The bulky nature of the bis(trimethylsilyl)amide ligand often results in complexes with low coordination numbers and good solubility in nonpolar organic solvents. wikipedia.org

| Metal Precursor | Silylamide Reagent | Product | Reference |

| Anhydrous Gallium Chloride | Lithium bis(trimethylsilyl)amide | Gallium tris[bis(trimethylsilyl)amide] | |

| Anhydrous Metal Chlorides | Alkali metal bis(trimethylsilyl)amides | Metal bis(trimethylsilyl)amide complexes | wikipedia.org |

| Group 3 metal tris[bis(trimethylsilyl)amides] | Not Specified | Group 3 metal tris[bis(dimethylsilyl)amide] THF complexes | acs.org |

Tetrahydrofuran (THF) Adduct Formation

Tetrahydrofuran (THF) often plays a crucial role in the synthesis and stabilization of this compound and its metal complexes. It can act as a solvent, facilitating the reaction between precursors, and can also coordinate to the metal center to form stable adducts. rsc.orgresearchgate.net

For instance, the crystal structure of the THF adduct of tris(trimethylsilyl)methyl-lithium has been characterized as an ate complex, [Li(thf)₄][Li{C(SiMe₃)₃}₂]. rsc.org The formation of such adducts can influence the reactivity and solubility of the organometallic species. In some cases, THF is essential for the reaction to proceed, as seen in the synthesis of lanthanum tris[N,N-bis(trimethylsilyl)amine], where THF is used as a solvent to react LaCl₃ with LiN(SiMe₃)₂. google.com

The synthesis of cerium(III)tris(bis(trimethylsilyl)amine) also highlights the importance of THF. researchgate.net In this process, THF solutions of the cerium salt and the silylamide base are mixed, and the solvent is subsequently removed to isolate the product. researchgate.net The ability to form stable THF adducts can be advantageous for the isolation and handling of highly reactive silylamide complexes. wikipedia.org

| Compound | Role of THF | Reference |

| Tris(trimethylsilyl)methyl-lithium | Formation of a stable crystalline adduct | rsc.org |

| Lanthanum tris[N,N-bis(trimethylsilyl)amine] | Solvent for synthesis | google.com |

| Cerium(III)tris(bis(trimethylsilyl)amine) | Solvent for synthesis | researchgate.net |

| Metal bis(trimethylsilyl)amide complexes | Formation of THF adducts | wikipedia.org |

Lithium-Mediated Reactions

Lithium reagents are pivotal in the synthesis of this compound and its derivatives, primarily through the generation of highly reactive lithium-containing intermediates. These intermediates serve as powerful nucleophiles and bases, enabling the formation of silicon-nitrogen and silicon-carbon bonds.

Synthesis via Tris(dimethylsilyl)methyl Lithium Intermediates

Tris(dimethylsilyl)methyl lithium, (HMe₂Si)₃CLi, is a key intermediate for the synthesis of various functionalized silanes. researchgate.net This reagent can be prepared by treating tris(dimethylsilyl)methane with lithium diisopropylamide (LDA) at room temperature. arkat-usa.org The resulting lithium compound is a potent nucleophile that readily reacts with a range of electrophiles.

For example, the reaction of tris(dimethylsilyl)methyl lithium with non-enolisable aldehydes undergoes a Peterson olefination to yield vinylbis(silanes). researchgate.net This methodology has also been applied to the synthesis of ferrocenyl derivatives. 1,1´-Bis(bromoalkyl)ferrocenes can be converted to 1,1´-bis[tris(dimethylsilyl)methyl]alkylferrocenes in good to high yields by treatment with (HMe₂Si)₃CLi in THF at 0 °C. arkat-usa.org

The reactivity of tris(trimethylsilyl)methyl-lithium, a related and well-studied reagent, provides further insight into the synthetic utility of these intermediates. rsc.org It reacts with non-enolisable aldehydes, ketones, and acid chlorides to form carbon-carbon bonds, although its utility can be limited by its propensity to act as a proton abstractor. rsc.org

| Lithium Intermediate | Precursor | Reactant | Product | Reference |

| (HMe₂Si)₃CLi | Tris(dimethylsilyl)methane and LDA | Non-enolisable aldehydes | Vinylbis(silanes) | researchgate.net |

| (HMe₂Si)₃CLi | Tris(dimethylsilyl)methane and LDA | 1,1´-Bis(bromoalkyl)ferrocenes | 1,1´-bis[tris(dimethylsilyl)methyl]alkylferrocenes | arkat-usa.org |

| (Me₃Si)₃CLi | Tris(trimethylsilyl)methane and MeLi | Non-enolisable aldehydes, ketones, acid chlorides | Functionalized silanes | rsc.org |

Automated Synthetic Approaches and High-Throughput Techniques

The demand for rapid discovery and optimization of new materials and catalysts has driven the development of automated synthetic approaches and high-throughput techniques. nih.govliverpool.ac.uk These methods offer the potential to significantly accelerate research in organosilicon chemistry.

Automated platforms, such as a programmable inert-atmosphere "Schlenkputer," have been designed for the synthesis and manipulation of highly reactive compounds, including air- and moisture-sensitive silylamides. researchgate.netresearchgate.net These systems allow for the automated execution of multi-step syntheses, including inertization of glassware, solvent handling, and product isolation. researchgate.netresearchgate.net For instance, the synthesis of cerium(III)tris(bis(trimethylsilyl)amine) has been demonstrated using such a system, which includes automated solvent removal and UV/vis spectroscopic analysis. researchgate.netresearchgate.net

High-throughput synthesis often employs techniques like microwave-assisted synthesis, polymer-assisted purification, and the use of immobilized reagents and catalysts to expedite reaction times and simplify purification. nih.gov While the direct application of these specific techniques to this compound synthesis is not extensively documented in the provided search results, the principles are broadly applicable. The development of high-throughput screening methods, such as infrared thermography and scanning mass spectrometry, allows for the rapid evaluation of catalytic activities and reaction outcomes, which is crucial for optimizing synthetic protocols. mpg.de

The combination of automated synthesis platforms with high-throughput screening techniques holds significant promise for accelerating the discovery of new synthetic methodologies for this compound and its derivatives, as well as for exploring their applications in catalysis and materials science. liverpool.ac.uk

Mechanistic Investigations of Tris Dimethylsilyl Amine Reactivity

Silylation Reaction Pathways and Stereochemical Considerations

Silylation, the introduction of a silyl (B83357) group onto a molecule, is a cornerstone of tris(dimethylsilyl)amine's utility. The reaction typically proceeds through nucleophilic substitution at the silicon atom, with distinct mechanistic pathways influencing the stereochemical outcome.

Nucleophilic Substitution at Silicon Mechanisms (SN2-Si, SNi-Si)

The silylation of substrates by compounds like this compound generally follows bimolecular nucleophilic substitution pathways at the silicon center (SN-Si). Two primary mechanisms are considered: SN2-Si and SNi-Si. unishivaji.ac.in

The SN2-Si mechanism involves a concerted backside attack by the nucleophile on the silicon atom, leading to the displacement of the leaving group. masterorganicchemistry.comyoutube.com This pathway results in an inversion of the stereochemical configuration at the silicon center. unishivaji.ac.in The transition state for this reaction adopts a trigonal bipyramidal geometry, with the incoming nucleophile and the leaving group occupying the axial positions. unishivaji.ac.inmasterorganicchemistry.com

The SNi-Si (substitution nucleophilic internal) mechanism also proceeds in a single, bimolecular step but results in the retention of stereoconfiguration at the silicon atom. unishivaji.ac.in In this pathway, the geometry of the transition state is different, potentially a tetragonal pyramid or a trigonal bipyramid where the nucleophile and leaving group are not in the typical axial positions of an SN2 reaction. unishivaji.ac.in

The operative mechanism can be influenced by several factors, including the steric bulk of the substituents on the silicon atom and the nature of the substrate. unishivaji.ac.in While many silylation reactions proceed via the SN2-Si pathway, the SNi-Si mechanism or a concurrent operation of both can also occur. unishivaji.ac.in For instance, the introduction of bulky substituents can favor a shift in the mechanism. unishivaji.ac.in

| Feature | SN2-Si Mechanism | SNi-Si Mechanism |

| Molecularity | Bimolecular unishivaji.ac.inmasterorganicchemistry.com | Bimolecular unishivaji.ac.in |

| Stereochemistry | Inversion of configuration unishivaji.ac.in | Retention of configuration unishivaji.ac.in |

| Transition State | Trigonal bipyramidal unishivaji.ac.in | Tetragonal pyramid or alternative trigonal bipyramid unishivaji.ac.in |

| Attack | Backside attack masterorganicchemistry.com | Internal attack |

Role of Protonation in Silylation

The reactivity of silylating agents such as this compound is significantly influenced by protonation. The silylating agent can participate in the reaction in either its neutral or protonated form. unishivaji.ac.in The protonated form is generally considered to be more reactive. unishivaji.ac.in

Protonation of the nitrogen atom in this compound weakens the silicon-nitrogen (Si-N) bond. This weakening facilitates the nucleophilic attack at the silicon center by making the amine group a better leaving group. unishivaji.ac.in Consequently, acid catalysis is a common strategy to enhance the rate of silylation reactions, including the alcoholysis of silylamines. unishivaji.ac.in The significance of protonation becomes more pronounced when the leaving group is inherently more difficult to eliminate. unishivaji.ac.in

Thermolytic Decomposition and Transient Species Formation

The behavior of this compound under thermal stress is characterized by decomposition pathways that can lead to the formation of highly reactive, short-lived intermediates.

Generation of Silenes and Related Intermediates

Thermolysis of organosilicon compounds is a known route to generate transient species such as silenes, which contain a silicon-carbon double bond. rsc.orgiastate.edu While direct thermolytic studies on this compound are not extensively detailed in the provided literature, investigations of analogous compounds offer significant insights. For example, the thermal decomposition of N,N-dimethyl(tris(trimethylsilyl)silyl)methaneamide has been shown to produce a transient silene. rsc.org

The existence of this silene intermediate was substantiated through trapping experiments. In the presence of 1,3-dienes, the silene undergoes a [4+2] cycloaddition reaction, confirming its formation. rsc.org Interestingly, in a competitive experiment, the generated silene reacted with the diene trap but was unreactive towards alcohols also present in the reaction mixture. rsc.org

Studies on the use of this compound in atmospheric pressure chemical vapor deposition (CVD) processes, which occur at moderate to high temperatures, also point towards complex decomposition pathways involving the formation of gas-phase by-products and radical intermediates. researchgate.net Similarly, photolysis of structurally related acylsilanes is a known method for generating silenes. acs.org

Reactivity with Protic Substrates

This compound readily reacts with protic substrates, such as alcohols, in a process that underscores the lability of its Si-N bonds. gelest.com

Alcoholysis and Silylether Formation

The reaction of this compound with an alcohol is termed alcoholysis and results in the cleavage of the Si-N bond and the formation of a silyl ether and ammonia (B1221849). gelest.comwikipedia.orgsmolecule.com In this reaction, the dimethylsilyl group, [(CH₃)₂SiH], is transferred from the nitrogen atom to the oxygen atom of the alcohol.

R-OH + N[SiH(CH₃)₂]₃ → R-O-SiH(CH₃)₂ + HN[SiH(CH₃)₂]₂

This transformation is a fundamental method for the synthesis of silyl ethers, which are widely used as protecting groups for alcohols in organic synthesis due to their stability under various conditions and their selective removal. wikipedia.orglibretexts.org Research on related silylamides demonstrates that such reactions can proceed to give silyl ethers in nearly quantitative yields. rsc.org The rate of this reaction can be influenced by factors such as the steric hindrance of the alcohol. rsc.org The reaction can be driven by elevated temperatures or catalyzed by acid under ambient conditions. rsc.org This method is often efficient and clean, sometimes proceeding without the need for a solvent. rsc.org Alternative catalytic methods, such as the dehydrocoupling of alcohols with compounds containing Si-H bonds using a Karstedt catalyst, also yield silyl ethers. arkat-usa.orgresearchgate.net

| Reactant | Product(s) | Reaction Type |

| Alcohols (e.g., R-OH) | Silyl ethers (R-O-SiH(CH₃)₂), Ammonia gelest.comsmolecule.com | Alcoholysis / Silylation |

| Protic Substrates | Silylated Substrate, Ammonia | Silylation |

| Heat (Thermolysis) | Decomposition products, potential silenes/radicals rsc.orgresearchgate.net | Decomposition |

Reactions with Hydroxy Compounds under Aerobic Conditions

The reactivity of silyl-nitrogen compounds with hydroxy-containing molecules under aerobic conditions presents a pathway for the formation of silyl ethers. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the reactivity of related silyl compounds, such as tris(dimethylsilyl)methane, provides analogous insights. The reactions of tris(dimethylsilyl)methane, (HMe2Si)3CH, with a variety of alcohols in the presence of a catalyst proceed under aerobic and mild conditions to form tris(alkoxydimethylsilyl)methanes, (ROMe2Si)3CH. researchgate.net This transformation is a dehydrogenative silylation. researchgate.net

Research on tris(dimethylsilyl)methane has shown its reaction with several functionalized alcohols, including ethylene (B1197577) glycol monobutyl ether, 2-chloroethanol, and benzyl (B1604629) alcohol. researchgate.net These reactions are typically facilitated by a Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) and occur in a one-pot operation. researchgate.net The formation of the silylated products is associated with the generation of colloidal platinum(0). researchgate.net The reaction rate is notably influenced by the concentration of the catalyst. researchgate.net

In a related context, copper/nitroxyl catalyst systems are effective for the aerobic oxidative coupling of alcohols and amines to form amides. nih.govnih.govnih.gov This process involves the initial oxidation of the alcohol to an aldehyde, which then reacts with an amine to form a hemiaminal intermediate that is further oxidized. nih.gov While this reaction focuses on C-N bond formation, it highlights the use of aerobic conditions and metal catalysts in activating alcohols for subsequent reactions.

The table below summarizes the types of hydroxy compounds that react with the analogous tris(dimethylsilyl)methane and the resulting products.

| Reactant Alcohol | Catalyst | Product |

| Ethylene glycol monobutyl ether | Karstedt's catalyst | Tris(butoxymethyldimethylsilyl)methane |

| Ethylene glycol monoethyl ether | Karstedt's catalyst | Tris(ethoxymethyldimethylsilyl)methane |

| Triethylene glycol monomethyl ether | Karstedt's catalyst | Tris(methoxyethoxyethoxydimethylsilyl)methane |

| 2-Chloroethanol | Karstedt's catalyst | Tris(2-chloroethoxydimethylsilyl)methane |

| 1-Octanol | Karstedt's catalyst | Tris(octyloxydimethylsilyl)methane |

| Benzyl alcohol | Karstedt's catalyst | Tris(benzyloxydimethylsilyl)methane |

| Glycidol | Karstedt's catalyst | Tris(glycidyloxydimethylsilyl)methane |

| Allyl alcohol | Karstedt's catalyst | Tris(allyloxydimethylsilyl)methane |

Table based on reactions of tris(dimethylsilyl)methane as an analogue. researchgate.net

Reactions with Haloboranes

The reactions of tris(trimethylsilyl)amine (B75434), a close structural analog of this compound, with haloboranes have been investigated to synthesize (silylamino)boranes. agh.edu.plosti.gov These reactions typically involve the elimination of a trimethylsilyl (B98337) halide.

Studies on tris(trimethylsilyl)amine with various monochloroboranes, such as o-OC6H4OBCl and SCH2CH2SBCl, have been conducted. agh.edu.plosti.gov The reactions are generally carried out under anhydrous conditions in a suitable solvent like toluene (B28343) and often require heating at reflux for extended periods (2-4 days) to proceed. agh.edu.pl The progress of the reaction can be monitored using 11B NMR spectroscopy. agh.edu.pl

The stoichiometry of the reactants plays a crucial role in determining the final product. For example, the reaction of tris(trimethylsilyl)amine with o-OC6H4OBCl in a 1:1 molar ratio yields the monosubstituted product, o-OC6H4OBN(SiMe3)2. agh.edu.pl A 3:1 ratio of the borane (B79455) to the amine leads to the disubstituted product, [o-OC6H4OB]2NSiMe3. agh.edu.plosti.gov Attempts to synthesize the corresponding triborylamine, [o-OC6H4OB]3N, by this method were unsuccessful. agh.edu.pl Similarly, the reaction with CH3NCH2CH2N(CH3)BCl did not yield the desired ((trimethylsilyl)amino)borane. agh.edu.plosti.gov

The reaction between tris(trimethylsilyl)amine and SCH2CH2SBCl also produces both mono- and disubstituted products, SCH2CH2SBN(SiMe3)2 and [SCH2CH2SB]2NSiMe3, respectively. agh.edu.plosti.gov

The table below summarizes the observed reactions between tris(trimethylsilyl)amine and various monochloroboranes.

| Haloborane Reactant | Reactant Ratio (Borane:Amine) | Product(s) |

| o-OC6H4OBCl | 1:1 | o-OC6H4OBN(SiMe3)2 |

| o-OC6H4OBCl | 3:1 | [o-OC6H4OB]2NSiMe3 (major), o-OC6H4OBN(SiMe3)2 (trace) |

| SCH2CH2SBCl | Not specified | SCH2CH2SBN(SiMe3)2, [SCH2CH2SB]2NSiMe3 |

| CH3NCH2CH2N(CH3)BCl | Not specified | No desired ((trimethylsilyl)amino)borane product formed |

Table based on reactions of tris(trimethylsilyl)amine. agh.edu.plosti.gov

Coordination Chemistry of the Bis Dimethylsilyl Amido Ligand

Formation of Group 3 Metal Tris[bis(dimethylsilyl)amide] Complexes

An efficient and rapid method for synthesizing Group 3 metal tris[bis(dimethylsilyl)amide] THF complexes involves the reaction of the corresponding tris[bis(trimethylsilyl)amide]s with bis(dimethylsilyl)amine in the presence of THF. acs.orgacs.org This amine exchange protocol offers several advantages, including short reaction times, straightforward workup procedures, and nearly quantitative yields using commercially available reagents. acs.orgacs.org The general reaction involves stirring a mixture of the Group 3 metal tris[bis(trimethylsilyl)amide] and an excess of bis(dimethylsilyl)amine in THF.

The synthesis of the precursor, M[N(SiMe₃)₂]₃, is typically achieved through a salt metathesis reaction between the anhydrous metal chloride (e.g., ScCl₃(THF)₃) and a lithium amide, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), in THF. acs.org The resulting product can then be purified by sublimation. acs.org

Rare-Earth Metal Coordination Frameworks

The bulky bis(trimethylsilyl)amido ligand, a close relative of the bis(dimethylsilyl)amido ligand, is known to form interesting coordination frameworks with rare-earth metals. rsc.org For instance, treatment of [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃ with a pyrrolyl-methylamide ligand can lead to the formation of dinuclear rare-earth metal complexes. rsc.org In these structures, two rare-earth metal ions are bridged by a dianionic ligand, where the pyrrolyl ring coordinates to one metal in an η⁵ fashion, while the tethered nitrogen anion and the nitrogen of the pyrrolyl ring coordinate to the other metal in η¹ modes. rsc.org This results in centrosymmetric dinuclear structures. rsc.org While specific examples with the bis(dimethylsilyl)amido ligand are less documented in this context, the principles of forming such bridged frameworks are applicable. The large ionic radii of rare-earth metals allow for higher coordination numbers, often ranging from 7 to 10. nih.gov

Computational studies on Sm[N(SiMe₃)₂]₃, a related complex, reveal a trigonal pyramidal geometry with the metal atom disordered above and below the plane of the three nitrogen donor atoms. acs.org These studies also suggest the presence of agostic interactions between the metal center and methyl groups of the amido ligands. acs.org

Chelate and Bridging Ligand Architectures

The bis(amido) ligands can adopt various coordination modes, including chelating and bridging architectures. In dinuclear complexes, the amido group can act as a bridging ligand between two metal centers. rsc.org For example, in dinuclear alkali metal complexes with bis(trimethylsilyl)amide, central four-membered M₂N₂ rings are observed. rsc.org

The introduction of bidentate Lewis bases can influence the resulting architecture. For instance, the addition of bidentate Lewis bases to dinuclear alkaline-earth metal bis[bis(trimethylsilyl)amides] can lead to the formation of mononuclear adducts. rsc.org In some cases, ligands can act as both chelating and bridging units. For example, a ligand can chelate to one metal center while also bridging to another, as seen in some transition metal complexes with bis-bidentate bridging ligands. nih.gov The specific architecture adopted depends on a variety of factors, including the metal ion, the steric bulk of the ligands, and the presence of other coordinating molecules.

Transition Metal Amido Complex Synthesis and Stability

The synthesis of transition metal amido complexes often involves the reaction of a metal halide with an alkali metal salt of the corresponding amine. wikipedia.org The bulky nature of the bis(trimethylsilyl)amido ligand, a close analogue to the bis(dimethylsilyl)amido ligand, is known to stabilize low coordination numbers in transition metal complexes. harvard.edu

First-Row Transition Metal Derivatives

First-row transition metal complexes with bis(trimethylsilyl)amido ligands have been extensively studied. wiley.com Divalent M[N(SiMe₃)₂]₂ complexes are known for chromium through nickel. escholarship.org These complexes are often synthesized by reacting the corresponding metal chloride with two equivalents of an alkali metal bis(trimethylsilyl)amide. researchgate.net For example, Fe[N(SiMe₃)₂]₂ can be synthesized from FeCl₂ and LiN(SiMe₃)₂. wikipedia.org

The resulting complexes can exhibit different structures in different phases. For instance, Fe[N(SiMe₃)₂]₂ is monomeric in the gas phase with a two-coordinate iron center, but it forms a dimer in the solid state with bridging amido groups and trigonal planar iron centers. wikipedia.org The coordination environment can be influenced by the presence of donor solvents like THF, which can coordinate to the metal center to form adducts such as {(THF)Fe[N(SiMe₃)₂]₂}. wikipedia.org

Trivalent M[N(SiMe₃)₂]₃ complexes are also well-known for several first-row transition metals, including titanium, vanadium, chromium, and iron. researchgate.net It was initially thought that the significant steric crowding in these complexes would prevent the formation of Lewis base adducts. escholarship.org However, studies have shown that donor complexes can be formed with judicious selection of the donor molecule, such as nitriles or isocyanides, particularly with earlier transition metals like titanium and vanadium. escholarship.orgescholarship.org The stability of these adducts is often weak, with the donor molecules being loosely bound in solution. escholarship.orgescholarship.org For later transition metals like chromium, manganese, iron, and cobalt, the formation of such adducts is not observed, which is attributed to the absence of low-energy empty orbitals to accept electrons from the donor molecules. escholarship.orgescholarship.org

| Metal | Oxidation State | Complex Formula | Coordination Environment | Reference |

| Iron | +2 | Fe[N(SiMe₃)₂]₂ | Monomeric (gas), Dimeric (solid) | wikipedia.org |

| Iron | +2 | {(THF)Fe[N(SiMe₃)₂]₂} | --- | wikipedia.org |

| Cobalt | +2 | Co[N(SiMe₃)₂]₂ | Monomeric (gas), Dimeric (solid) | wikipedia.org |

| Manganese | +2 | Mn[N(SiMe₃)₂]₂ | Monomeric (gas), Dimeric (solid) | wikipedia.org |

| Nickel | +2 | [K][Ni{N(SiMe₃)₂}₃] | Trigonal planar Ni(II) | nih.gov |

| Nickel | +1 | [K][Ni{N(SiMe₃)₂}₂] | --- | nih.gov |

| Titanium | +3 | Ti[N(SiMe₃)₂]₃ | --- | researchgate.net |

| Vanadium | +3 | V[N(SiMe₃)₂]₃ | --- | researchgate.net |

| Chromium | +3 | Cr[N(SiMe₃)₂]₃ | --- | researchgate.net |

| Iron | +3 | Fe[N(SiMe₃)₂]₃ | --- | researchgate.net |

Alkaline Earth Metal Amido Complex Formation

Homoleptic bis(dimethylsilyl)amido complexes of alkaline earth metals can be synthesized through methods such as salt metathesis or transamination. cornell.eduacs.org For example, the reaction of alkaline earth metal iodides with potassium bis(trimethylsilyl)amide or the transamination between Ae[N(SiMe₃)₂]₂(THF)₂ and bis(dimethylsilyl)amine yields the desired complexes. cornell.eduacs.org These complexes often incorporate THF molecules in their coordination sphere, with the general formula Ae[N(SiHMe₂)₂]₂(THF)ₓ, where x can vary. cornell.eduacs.org

The resulting structures can be influenced by the size of the alkaline earth metal and the nature of any coordinated Lewis bases. For instance, reaction of [(Me₃Si)₂N-Ae{μ-N(SiMe₃)₂}]₂ with 2,2,5,5-tetramethyltetrahydrofuran (B83245) yields mononuclear complexes of the type [(Me₄thf)Ae{N(SiMe₃)₂}₂] for Mg, Ca, Sr, and Ba, featuring three-coordinate metal centers. acs.org In these complexes, the N-Ae-N bond angle decreases as the radius of the alkaline earth metal increases. acs.org

The addition of bidentate Lewis bases to coligand-free alkaline earth metal bis[bis(trimethylsilyl)amides] can lead to the formation of mononuclear complexes. rsc.org These can be either four-coordinate, [(L)M{N(SiMe₃)₂}₂], or six-coordinate, [(L)₂M{N(SiMe₃)₂}₂], depending on the metal and the ligand. rsc.org Intramolecular steric repulsion can lead to distortions in the coordination geometry. rsc.org

Solid-state structures of these complexes can be stabilized by secondary β-Si-H agostic interactions. cornell.eduacs.org

| Metal | Complex Formula | Synthesis Method | Reference |

| Calcium | Ca[N(SiHMe₂)₂]₂(THF) | Salt Metathesis | acs.org |

| Calcium | Ca[N(SiHMe₂)₂]₂(THF)₂ | Salt Metathesis | cornell.edu |

| Strontium | Sr[N(SiHMe₂)₂]₂(THF)₂/₃ | Salt Metathesis | cornell.edu |

| Strontium | Sr[N(SiHMe₂)₂]₂(THF)₃ | Salt Metathesis | cornell.edu |

| Barium | Ba[N(SiHMe₂)₂]₂ | Salt Metathesis | cornell.edu |

| Barium | Ba[N(SiHMe₂)₂]₂(THF)₄ | Salt Metathesis | cornell.edu |

| Magnesium | [(Me₄thf)Mg{N(SiMe₃)₂}₂] | Reaction with Me₄THF | acs.org |

| Calcium | [(Me₄thf)Ca{N(SiMe₃)₂}₂] | Reaction with Me₄THF | acs.org |

| Strontium | [(Me₄thf)Sr{N(SiMe₃)₂}₂] | Reaction with Me₄THF | acs.org |

| Barium | [(Me₄thf)Ba{N(SiMe₃)₂}₂] | Reaction with Me₄THF | acs.org |

Monomeric and Polymeric Species

The degree of aggregation in metal complexes of the bis(dimethylsilyl)amido ligand is heavily influenced by the size of the metal center, the metal-to-ligand ratio, and the presence of coordinating solvents. Similar to the well-studied bis(trimethylsilyl)amido complexes, the bulky nature of the bis(dimethylsilyl)amido ligand can prevent polymerization, leading to monomeric or simple dimeric structures. wikipedia.org However, the specific nature of the silyl (B83357) substituents (SiHMe₂ vs. SiMe₃) can alter the steric profile and potential for secondary interactions, affecting the final structure.

Homoleptic complexes of alkaline-earth metals with the bis(dimethylsilyl)amido ligand, with the general formula Ae[N(SiMe₂H)₂]₂(THF)ₓ (where Ae = Ca, Sr, Ba), have been synthesized and characterized. cornell.eduacs.org The degree of solvation and aggregation in these compounds is dependent on the specific alkaline-earth metal. For instance, different THF coordination numbers (x) are observed for calcium, strontium, and barium, which in turn influences whether the species are monomeric or have a higher nuclearity in the solid state. cornell.edu While many bulky silylamide complexes are monomeric or dimeric, polymeric structures can also form, often facilitated by bridging co-ligands or solvent molecules. For example, sodium bis(trimethylsilyl)amide can form a coordination polymer with a bridging tmeda (tetramethylethylenediamine) ligand. rsc.org The interplay between the steric bulk of the amido ligand, the coordination number and radius of the metal ion, and the nature of any co-ligands dictates the ultimate structure. rsc.orgrsc.org

| Metal Center (Ae) | Complex Formula | Structural Description | Reference |

|---|---|---|---|

| Ca | Ca[N(SiMe₂H)₂]₂(THF)ₓ (x=1, 2) | Homoleptic complexes, degree of aggregation influenced by THF coordination. | cornell.edu |

| Sr | Sr[N(SiMe₂H)₂]₂(THF)ₓ (x=⅔, 3) | Homoleptic complexes, degree of aggregation influenced by THF coordination. | cornell.edu |

| Ba | Ba[N(SiMe₂H)₂]₂(THF)ₓ (x=0, 4) | Homoleptic complexes, degree of aggregation influenced by THF coordination. | cornell.edu |

| Ce, Nd | [Ln{N(SiMe₃)₂}₂(THF)(µ-Cl)]₂ | Centrosymmetric dimer with bridging chloride ligands and pentacoordinate metal centers. (bis(trimethylsilyl)amido analogue) | cdnsciencepub.com |

| Na | [(μ-tmeda){Na(μ-N(SiMe₃)₂)}₂]∞ | Coordination polymer with bridging tmeda ligands. (bis(trimethylsilyl)amido analogue) | rsc.org |

Agostic Interactions in Coordination Spheres

A key feature in the coordination chemistry of the bis(dimethylsilyl)amido ligand is the presence of β-Si-H agostic interactions. An agostic interaction is an intramolecular interaction between a coordinatively unsaturated metal center and a C-H or, in this case, an Si-H bond of a ligand. This interaction involves the sharing of the two electrons from the Si-H bond with the metal center, which helps to electronically saturate the metal.

Catalytic Applications and Reagent Functions in Advanced Synthesis

Homogeneous Catalysis

Homogeneous catalysis benefits immensely from the unique electronic and steric properties of silylamide ligands. These ligands can stabilize reactive metal centers and participate directly in reaction mechanisms, enabling transformations that are otherwise challenging.

Lanthanide-Catalyzed Deoxygenative Reduction of Amides

A notable application of silylamide complexes is in the deoxygenative reduction of amides to amines, a fundamental transformation in organic chemistry. The catalyst Tris[N,N-bis(trimethylsilyl)amide]lanthanum, often abbreviated as La[N(TMS)₂]₃, has proven to be a highly efficient and selective homogeneous catalyst for this reaction. researchgate.netacs.org Utilizing pinacolborane (HBpin) as a mild reducing agent, this catalytic system operates at moderate temperatures (25–60 °C) to convert a wide range of tertiary and secondary amides into their corresponding amines. nih.govnorthwestern.edu

A key advantage of this lanthanide-based system is its remarkable functional group tolerance. The reaction proceeds effectively in the presence of sensitive groups such as nitro compounds, halides, and other amines. researchgate.net Furthermore, the catalyst exhibits excellent chemoselectivity, favoring the reduction of the amide group over potential side reactions like the hydroboration of alkenes or alkynes, even when these functional groups are present within the same molecule. acs.orgnih.gov

| Amide Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| N,N-Dibenzylbenzamide | Tribenzylamine | 98 | 2.0 mol % La[N(TMS)₂]₃, 2.5 equiv HBpin, 25 °C, 12 h |

| N-Benzyl-N-methyl-4-nitrobenzamide | N-Benzyl-N-methyl-4-nitrobenzylamine | 95 | 2.0 mol % La[N(TMS)₂]₃, 2.5 equiv HBpin, 25 °C, 12 h |

| N-(4-Chlorophenyl)pyrrolidin-2-one | 1-(4-Chlorophenyl)pyrrolidine | 85 | 5.0 mol % La[N(TMS)₂]₃, 3.0 equiv HBpin, 60 °C, 24 h |

| N-Allyl-N-benzylpropionamide | N-Allyl-N-benzylpropan-1-amine | 93 | 2.0 mol % La[N(TMS)₂]₃, 2.5 equiv HBpin, 25 °C, 12 h |

Mechanistic Studies of Catalyst Activity and Selectivity

Detailed mechanistic investigations have provided significant insight into the activity and selectivity of the La[N(TMS)₂]₃ catalyst. Kinetic studies reveal that the amide reduction follows an unusual mixed-order rate law. nih.govnorthwestern.edu This behavior is proposed to stem from the saturation of the lanthanum catalyst complex with the pinacolborane reducing agent. acs.org

The catalytic cycle is believed to be initiated by the formation of an active catalyst species, identified through kinetic, thermodynamic, isotopic labeling, and DFT calculations as [(Me₃Si)₂N]₂La-OCHR(NR′₂)[HBpin]. researchgate.netnorthwestern.edu A key feature of the proposed mechanism is that the crucial hydride transfer step is ligand-centered rather than metal-centered. acs.orgresearchgate.net The reaction proceeds through the formation of a M(III)-hemiaminal complex, which serves as the active catalyst. researchgate.net An additional molecule of pinacolborane plays a vital role in the initial hydride transfer, leading to the formation of an [H₂Bpin]⁻ species, which facilitates the reduction process. researchgate.net This detailed mechanistic understanding is crucial for the further development and optimization of selective C=O bond reductions. researchgate.net

Initiators in Polymerization Reactions

The silicon-nitrogen bond in silylamines provides a reactive site that can be harnessed to initiate polymerization reactions, offering a high degree of control over the resulting polymer architecture.

Controlled Ring-Opening Polymerization of N-Carboxyanhydrides

N-trimethylsilyl (N-TMS) amines have emerged as highly effective initiators for the controlled ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs). researchgate.net This method provides a powerful route to synthesize well-defined polypeptides with predictable molecular weights, narrow molecular weight distributions, and functionalized end groups. researchgate.net

The polymerization proceeds through a unique mechanism involving a trimethylsilyl (B98337) carbamate (B1207046) (TMS-CBM) propagating group. researchgate.net The initiation step involves the cleavage of the Si-N bond of the N-TMS amine initiator, followed by the ring-opening of the NCA monomer. researchgate.net The propagation of the polypeptide chain occurs via the transfer of the TMS group from the terminal carbamate to the incoming NCA monomer, regenerating the reactive TMS-CBM propagating group. This controlled process allows for the synthesis of complex polypeptide structures with high precision. researchgate.net

| [M]/[I] Ratioa | Theoretical Mₙ (kDa)b | Observed Mₙ (kDa)c | Polydispersity Index (Mₙ/Mₙ) |

|---|---|---|---|

| 25 | 5.6 | 5.8 | 1.15 |

| 50 | 11.2 | 11.5 | 1.13 |

| 100 | 22.3 | 23.0 | 1.16 |

| 200 | 44.6 | 45.2 | 1.19 |

Role as a Silylating Agent in Organic Transformations

Silylation—the introduction of a silyl (B83357) group into a molecule—is a cornerstone of organic synthesis, primarily used for protecting reactive functional groups. Silylamines are a key class of reagents for these transformations.

Selective Functionalization and Derivatization

Silylamines serve as important reagents for the selective functionalization and derivatization of molecules containing active hydrogen atoms, such as those in hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups. While highly substituted compounds like Tris(trimethylsilyl)amine (B75434) are noted for their stability and role as synthetic building blocks, wikipedia.org more reactive silylamines are commonly employed as silylating agents.

The derivatization process replaces an active proton with a silyl group (e.g., trimethylsilyl, TMS), which alters the molecule's physical and chemical properties. This strategy is widely used to:

Protect functional groups: The silyl group acts as a temporary protecting group, preventing a reactive site from participating in a reaction. It can be removed later under specific conditions.

Increase volatility: Silylation reduces polarity and hydrogen bonding, which increases the volatility of compounds like alcohols and carboxylic acids. This is particularly useful for analysis by gas chromatography (GC), enabling the separation and quantification of otherwise non-volatile substances.

Enhance solubility: Derivatization can improve the solubility of a compound in nonpolar organic solvents.

The selectivity of silylation can often be controlled by the steric bulk of the silylating agent and the reaction conditions, allowing for the derivatization of one functional group in the presence of others. For instance, sterically hindered silylating agents will preferentially react with less sterically hindered hydroxyl or amine groups.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research detailing the application of Tris(dimethylsilyl)amine , N(SiH(CH₃)₂)₃, in the precise roles outlined for this article. The requested sections—its function as a precursor for trifluoromethylation reactions and as an intermediate in nitrogen fixation—are not substantially supported by current research findings for this specific compound.

It is important to distinguish this compound from its more extensively studied and sterically hindered analogue, Tris(trimethylsilyl)amine [N(Si(CH₃)₃)₃]. This latter compound is widely documented in chemical literature, particularly for the applications of interest.

Nitrogen Fixation: Tris(trimethylsilyl)amine is a well-established intermediate in chemical nitrogen fixation, where dinitrogen (N₂) is converted into ammonia (B1221849) via reductive silylation. wikipedia.org In this context, transition metal complexes catalyze the silylation of N₂, ultimately forming Tris(trimethylsilyl)amine, which can then be hydrolyzed to produce ammonia. wikipedia.org

Trifluoromethylation: While less common, Tris(trimethylsilyl)amine has been mentioned in procedures for the trifluoromethylation of ketones under specific conditions using fluoroform. wikipedia.org

Conversely, the documented applications for this compound are predominantly in other areas of chemistry and materials science. Research indicates its primary utility is as a single-source precursor for the chemical vapor deposition of silicon-based thin films, such as silicon oxynitride (SiOₓNᵧ). The presence of reactive Si-H bonds in this compound makes it a valuable molecule for these material science applications. Furthermore, its corresponding amide, the bis(dimethylsilyl)amide anion [N(SiHMe₂)₂]⁻, is a widely used ligand in coordination chemistry for the synthesis of metal amide complexes.

Given the strict requirement to focus solely on this compound and the absence of specific research data for this compound in trifluoromethylation reactions and as a nitrogen fixation intermediate, it is not possible to generate the requested article content while adhering to the principles of scientific accuracy.

Applications in Polymer Science and Engineering

Synthesis of Organosilicon-Containing Polymers

While silylamines, in general, are utilized in the synthesis of organosilicon polymers, specific research detailing the direct use of Tris(dimethylsilyl)amine as a monomer or initiator for the broad synthesis of organosilicon-containing polymers is not extensively documented in publicly available scientific literature. The reactivity of related N-trimethylsilyl amines in controlled ring-opening polymerization of N-carboxyanhydrides suggests a potential for silylamines in initiating polymerization, but direct evidence for this compound in this specific role is scarce.

The incorporation of silicon-containing moieties into polymer structures is a key strategy for modifying material properties. However, a review of available research does not indicate a common or established methodology for the direct incorporation of the this compound unit into polymer backbones or as a side chain functional group.

The functionalization of existing polymers to introduce new properties is a cornerstone of polymer modification. While various organosilicon compounds are employed for surface modification and functionalization, specific examples of using this compound for the functionalization of polymeric materials are not well-reported in the scientific literature.

Preparation of Polydichlorophosphazenes with Controlled Architectures

A significant and well-documented application of Tris(trimethylsilyl)amine (B75434) is in the synthesis of hexachlorocyclotriphosphazene ((NPCl₂)₃), a crucial precursor for the production of polydichlorophosphazenes. This method presents an alternative to the traditional synthesis involving phosphorus pentachloride (PCl₅) and ammonium (B1175870) chloride (NH₄Cl).

The reaction of Tris(trimethylsilyl)amine with phosphorus pentachloride provides a route to the cyclic trimer under milder conditions than the classical high-temperature ammonolysis of PCl₅. This reaction is significant because the ring-opening polymerization (ROP) of hexachlorocyclotriphosphazene is a primary method for producing high molecular weight polydichlorophosphazene, an important inorganic polymer backbone that can be further functionalized to create a wide array of materials with diverse properties.

The synthesis of hexachlorocyclotriphosphazene using Tris(trimethylsilyl)amine can offer advantages in terms of reaction conditions and potentially the purity of the resulting cyclic precursor, which in turn can influence the control over the subsequent polymerization process. The control over the molecular weight and polydispersity of the final poly(organophosphazene) is highly dependent on the quality of the initial polydichlorophosphazene. Therefore, the use of Tris(trimethylsilyl)amine in the synthesis of the monomer is a critical step in achieving well-defined phosphazene polymers.

| Reactants | Product | Reaction Conditions | Significance |

| Tris(trimethylsilyl)amine | Hexachlorocyclotriphosphazene ((NPCl₂)₃) | Milder than traditional methods | Provides a key precursor for polydichlorophosphazenes with potential for improved process control. |

| Phosphorus Pentachloride |

Development of Hybrid Organic-Inorganic Polymer Systems

Hybrid organic-inorganic polymers are a class of materials that combine the properties of both organic and inorganic components, often leading to enhanced thermal stability, mechanical strength, or tailored electronic properties. While organosilicon compounds are central to the development of many hybrid systems, there is a lack of specific research findings detailing the use of this compound as a key component in the synthesis or modification of such hybrid materials.

Advanced Materials Science Applications

Precursor in Chemical Vapor Deposition (CVD) Processes

Tris(dimethylsilyl)amine, also referred to as TDMSA, serves as a key precursor in chemical vapor deposition (CVD), a technique used to produce high-purity solid materials and thin films. It is particularly effective in the deposition of silicon-based films due to its volatility and its ability to provide both silicon and nitrogen from a single source.

Deposition of Silicon Oxynitride (SiOxNy) Films

This compound is utilized in atmospheric pressure chemical vapor deposition (APCVD) at moderate temperatures (600–650 °C) to grow silicon oxynitride (SiOxNy) thin films. acs.org These films are critical in the electronics industry for applications that demand high thermal stability, surface passivation, and an effective barrier against ion diffusion. acs.org The deposition process involves reacting this compound with oxygen (O2) and ammonia (B1221849) (NH3). acs.org

The resulting SiOxNy films are amorphous and smooth. acs.org Research shows that the incorporation of nitrogen into the silicon oxide matrix can be precisely controlled, which in turn allows for the tuning of the material's properties. acs.org A key finding is that the SiOxNy network undergoes a distinct transition when the nitrogen content is between 4 and 6 atomic percent, which significantly affects the film's mechanical properties such as hardness and Young's modulus. acs.org

Corrosion Barrier Coatings and Film Functionality

A primary functionality of SiOxNy films derived from this compound is their exceptional performance as corrosion barrier coatings. acs.org These films exhibit outstanding resistance to corrosion, particularly in aggressive environments such as a hydrofluoric buffer oxide etchant (BOE) 6:1 solution, where they show near-zero etching rates. acs.org

Table 1: Properties of SiOxNy Films Deposited from this compound

| Property | Observation | Impact of Increasing Nitrogen Content |

|---|---|---|

| Film Structure | Smooth and amorphous | Sharp transition in the material network between 4-6 atom % N |

| Mechanical Properties | Hardness and Young's modulus are affected by N content | Improvement in hardness and scratch resistance |

| Corrosion Resistance | Near-zero etching rate in 6:1 BOE solution | Significantly improved corrosion resistance |

| Surface Roughness | Generally smooth surfaces | Improved (lower) surface roughness |

Synthesis of Lanthanide-Containing Materials for Electronic Components

The use of silylamide compounds as precursors for the synthesis of lanthanide-containing materials is well-established in materials science. Specifically, compounds like Lanthanum tris[bis(trimethylsilyl)amide] are widely employed in Metal-Organic Chemical Vapor Deposition (MOCVD) processes for fabricating thin films used in electronic and semiconductor components. ereztech.com

Semiconductor Manufacturing Technologies

In semiconductor manufacturing, lanthanide-based materials are crucial for creating high-κ dielectrics and other specialized components. The synthesis of these materials often relies on volatile organometallic precursors containing lanthanide elements. While various silylamide ligands are used to create these precursors, the specific use of this compound for this purpose is not extensively documented in the available scientific literature.

Thin Film Applications (MOCVD)

For thin film applications using MOCVD, the precursor's volatility and decomposition pathways are critical. Lanthanide complexes with silylamide ligands are suitable for depositing high-purity lanthanide nitride or oxide layers. ereztech.com However, research predominantly cites the use of tris(trimethylsilyl)amine-based precursors for these applications. The direct application of this compound in the MOCVD of lanthanide-containing thin films is not a primary focus in the reviewed research.

Development of Organosilicon Ligands for Imaging Agents

Organosilicon compounds are explored as scaffolds for developing advanced medical imaging agents. The goal is to create ligands that can form stable complexes with lanthanide ions, such as gadolinium(III), which are used as contrast agents in Magnetic Resonance Imaging (MRI). nih.govrsc.org

The strategy involves attaching multiple metal complexes to a single larger molecular framework, which can enhance the imaging properties. nih.gov Organosilicon frameworks, including those built from dimethylsilylbenzene derivatives, are promising for this application. These scaffolds allow for the creation of multi-site ligands that can coordinate several metal centers. nih.gov This approach increases the local concentration of the imaging agent and, in the case of gadolinium complexes, slows down the molecular tumbling rate, leading to increased relaxivity and enhanced contrast in MRI images. nih.gov

A study in this area involved the successful attachment of specialized cyclen derivatives to mono-, di-, and tri-dimethylsilyl-substituted benzene (B151609) scaffolds via hydrosilylation. nih.gov The resulting multi-center gadolinium complexes demonstrated a marked increase in relaxivity, highlighting the effectiveness of using organosilicon structures with dimethylsilyl groups for creating advanced imaging agents. nih.gov

Table 2: Application of Organosilicon Scaffolds in MRI Contrast Agents

| Scaffold Component | Role in Imaging Agent | Resulting Improvement |

|---|---|---|

| Organosilicon Framework | Provides a multi-site backbone for attaching ligands | Allows for the creation of a single molecule with multiple metal centers |

| Dimethylsilyl Groups | Act as linking points for ligand attachment | Facilitates the synthesis of large, multi-center complexes |

| Gadolinium(III) Ions | The active imaging component | Increased local concentration of Gd(III) |

| Multi-center Complex | Slower molecular tumbling rate | Enhanced relaxivity and improved MRI contrast |

Based on a thorough review of scientific literature, it is not possible to generate a comprehensive article on the chemical compound This compound that adheres to the specified outline. The available research and data predominantly focus on the closely related but structurally different compound, Tris(trimethylsilyl)amine (B75434) .

Information specifically detailing the synthesis, molecular structure, reactivity with haloboranes, and applications in CVD and advanced materials for this compound is not sufficiently available to construct a scientifically accurate and detailed article as requested.

Furthermore, the cited application concerning Europium(III) and Gadolinium(III) complexes for medical imaging involves the use of other organosilicon frameworks, such as dimethylsilylbenzene derivatives, rather than this compound. mdpi.comnih.gov

To ensure scientific accuracy and strictly adhere to the request of focusing solely on this compound, this article cannot be generated at this time due to the lack of specific source material.

Advanced Characterization and Computational Approaches

Spectroscopic Analysis of Structure and Dynamics

Spectroscopic techniques are pivotal in probing the intramolecular characteristics of Tris(dimethylsilyl)amine. Each method offers a unique window into the molecule's structural and dynamic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and dynamics of this compound. The presence of magnetically active nuclei, ¹H, ¹³C, and ²⁹Si, allows for a detailed analysis of the molecular framework.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is characterized by two primary resonances. The protons of the methyl groups attached to silicon typically appear as a sharp singlet in the chemical shift range of δ 0.0-0.5 ppm smolecule.com. This upfield shift is attributed to the electron-donating nature of the silicon atom. The second key signal is from the hydrogen atoms directly bonded to the silicon (the silyl (B83357) protons). These protons are expected to appear as a septet due to coupling with the six methyl protons of the two adjacent methyl groups, and they will also exhibit a large one-bond coupling constant (¹JSi-H) with the ²⁹Si nucleus. At room temperature, rapid rotation around the Si-N bonds leads to the magnetic equivalence of all methyl and silyl protons, respectively smolecule.com.

¹³C NMR Spectroscopy : In the ¹³C NMR spectrum, the methyl carbons give rise to a signal in the range of δ 0-5 ppm smolecule.com. High-resolution spectra may reveal coupling to the ²⁹Si nuclei, which can provide further insight into the Si-C bond connectivity smolecule.com.

²⁹Si NMR Spectroscopy : Silicon-29 NMR provides direct information about the electronic environment of the silicon atoms. For this compound, the ²⁹Si resonance is observed in the range of δ 5-15 ppm smolecule.com. The chemical shift in this region is sensitive to the geometry at the nitrogen atom and the degree of pπ-dπ bonding between nitrogen and silicon smolecule.com. A more planar nitrogen center generally results in a downfield shift of the silicon resonance smolecule.com.

Interactive Data Table: Typical NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Chemical Shift Range (ppm) |

| ¹H | Si-CH ₃ | 0.0 - 0.5 smolecule.com |

| ¹H | Si-H | Varies |

| ¹³C | Si-C H₃ | 0 - 5 smolecule.com |

| ²⁹Si | Si H(CH₃)₂ | 5 - 15 smolecule.com |

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of this compound. A key diagnostic feature in the vibrational spectra of this molecule is the Si-H bond. The Si-H stretching vibration is expected to appear in the region of 2100-2200 cm⁻¹. This band is typically strong in the IR spectrum and provides a clear indication of the presence of the dimethylsilyl group.

Other characteristic vibrational modes include:

Si-N Stretching : The asymmetric and symmetric stretching vibrations of the NSi₃ skeleton.

CH₃ Deformation : Symmetric and asymmetric bending modes of the methyl groups.

Si-C Stretching : Vibrations associated with the silicon-carbon bonds.

Si-H Bending : Bending or deformation modes of the silyl hydrogen.

Interactive Data Table: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Si-H Stretch | 2100 - 2200 |

| Si-N Stretch | 900 - 1000 |

| CH₃ Deformation | 1250 - 1450 |

| Si-C Stretch | 600 - 800 |

| Si-H Bend | 800 - 950 |

Electron Spin Resonance (ESR) spectroscopy is a technique used to study species with unpaired electrons, such as radical cations. In the context of this compound, ESR can be used to investigate the electronic structure of its radical cation, [N(SiH(CH₃)₂)₃]⁺•. Studies on related silylamine radical cations have shown that the singly occupied molecular orbital (SOMO), which is centered on the nitrogen atom, can delocalize onto the silyl groups rsc.org. This delocalization is evidence for dπ-pπ bonding between silicon and nitrogen and results in a decrease in the anisotropic ¹⁴N hyperfine coupling compared to alkylamine radical cations rsc.org. The ESR spectrum of the this compound radical cation would be expected to show hyperfine coupling to the ¹⁴N nucleus, the three silyl protons, and the eighteen methyl protons, providing a detailed map of the unpaired electron's distribution.

X-ray Crystallography for Solid-State Structure Determination

To date, a definitive single-crystal X-ray diffraction study for this compound has not been reported in the literature. However, the solid-state structures of numerous related silylamines and their metal complexes have been determined. These studies generally reveal a trigonal planar or nearly planar geometry at the nitrogen atom, with Si-N-Si bond angles approaching 120°. This planarity is often attributed to a combination of steric repulsion between the bulky silyl groups and electronic effects, specifically the involvement of the nitrogen lone pair in pπ-dπ bonding with the empty d-orbitals of silicon. The Si-N bond lengths in such compounds are typically in the range of 1.70-1.75 Å. A crystallographic study of this compound would be invaluable in confirming these structural parameters in the solid state.

Historical Perspectives and Evolution of Tris Dimethylsilyl Amine Research

Early Discoveries in Silylamine Chemistry

The field of silylamine chemistry began with foundational studies into the formation of silicon-nitrogen (Si-N) bonds. Early attempts to synthesize fully silylated amines, such as the trimethylsilyl (B98337) analogue, tris(trimethylsilyl)amine (B75434), highlighted the challenges inherent in this chemistry. The direct reaction of ammonia (B1221849) with trimethylchlorosilane was found to be an ineffective route for producing the trisubstituted product, even at high temperatures. wikipedia.org Instead, the reaction halts at the formation of the disubstituted product, bis(trimethylsilyl)amine, more commonly known as hexamethyldisilazane (HMDS). wikipedia.orgwikipedia.org This outcome is attributed to a combination of steric hindrance from the bulky trimethylsilyl groups and electronic effects that deactivate the nitrogen in HMDS towards further silylation.

The synthesis of HMDS itself, however, represented a significant early achievement. It is typically prepared by reacting trimethylsilyl chloride with ammonia, a process that produces ammonium (B1175870) chloride as a byproduct. wikipedia.org

Table 1: Early Synthesis of Hexamethyldisilazane (HMDS)

| Reactants | Product | Byproduct |

|---|

This table illustrates the common industrial synthesis of Hexamethyldisilazane.

The high susceptibility of aminosilanes to hydrolysis was a recognized characteristic from early on. researchgate.net Despite this, various synthetic methods were developed, and their applications in organic and materials chemistry began to be explored. researchgate.netabo.fi The catalytic dehydrocoupling of amines and silanes later emerged as a more sustainable and atom-economical method for creating Si-N bonds, producing only hydrogen gas as a byproduct. researchgate.netrsc.org

Development of the Bis(dimethylsilyl)amido Ligand Concept

A pivotal development in the field was the emergence of the bis(trimethylsilyl)amido group, [N(SiMe₃)₂]⁻ (often abbreviated as HMDS or hmds), as a versatile ligand in coordination chemistry. wikipedia.orgencyclopedia.pub While the parent amine, HMDS, is a neutral molecule, its deprotonation yields a bulky, non-nucleophilic anionic ligand that has profoundly influenced the chemistry of low-coordinate metal complexes. escholarship.orgchemicalbook.com

The utility of the bis(trimethylsilyl)amido ligand stems from its significant steric bulk and its lipophilic nature. wikipedia.orgencyclopedia.pub These properties allow it to stabilize unusual, low-coordination geometries in metal complexes and impart solubility in nonpolar organic solvents, a stark contrast to simple metal halides. wikipedia.orgescholarship.org The pioneering work of Bürger and Wannagat was instrumental in describing this class of ligands and their coordination compounds. wikipedia.org

The synthesis of metal bis(trimethylsilyl)amide complexes is generally achieved through a salt metathesis reaction between an anhydrous metal chloride and an alkali metal salt of HMDS, such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS). wikipedia.org

General Synthesis of Metal Bis(trimethylsilyl)amides: MClₙ + n M'[N(SiMe₃)₂] → M[N(SiMe₃)₂]ₙ + n M'Cl (where M = metal, M' = alkali metal)

This synthetic strategy has been applied across the periodic table, leading to the isolation of a vast array of homoleptic and heteroleptic complexes for:

Alkali and Alkaline Earth Metals: These complexes are widely used as strong, sterically hindered bases in organic synthesis. wikipedia.orgencyclopedia.pub

Transition Metals: The ligand has enabled the synthesis of three-coordinate complexes for first-row transition metals like scandium, titanium, vanadium, chromium, and iron. escholarship.orgescholarship.orguleth.ca

Lanthanides and Actinides: Silylamide complexes are crucial starting materials in lanthanide chemistry, overcoming the poor solubility and stability of lanthanide chlorides. wikipedia.orgencyclopedia.pub

Main Group Elements: Complexes of elements like tin, aluminum, and bismuth have also been prepared using this ligand. wikipedia.orgencyclopedia.pub

These early studies on metal amide chemistry were milestones, confirming the low-coordinate nature of these volatile complexes through structural studies. escholarship.orgescholarship.org

Key Milestones in its Application and Understanding

The successful synthesis and characterization of silylamines and their metal complexes paved the way for significant advancements in their application and fundamental understanding.

Synthesis of Tris(trimethylsilyl)amine: A major milestone was the eventual successful synthesis of tris(trimethylsilyl)amine, N(SiMe₃)₃. This was achieved not by direct reaction with ammonia, but by reacting the sodium salt of hexamethyldisilazane with trimethylchlorosilane, which gives the product in high yield. wikipedia.org Another route involves the reaction of lithium nitride with trimethylchlorosilane. wikipedia.org The preparation and properties of tris(trimethylsilyl)amine were described, with spectroscopic studies suggesting that the NSi₃ group is not completely planar, indicating some pyramidal character at the nitrogen atom. researchgate.net

Role in Chemical Nitrogen Fixation: Tris(trimethylsilyl)amine has been a compound of significant scientific interest due to its role as a stable intermediate in chemical nitrogen fixation—the conversion of atmospheric nitrogen (N₂) into useful compounds under ambient conditions. wikipedia.org In 1972, it was observed that metallic lithium reacts with N₂ and trimethylsilyl chloride in the presence of a chromium(III) chloride catalyst to form tris(trimethylsilyl)amine. wikipedia.org This "reductive silylation" process converts dinitrogen into a form that can be easily hydrolyzed with water to produce ammonia, mimicking the industrial Haber-Bosch process but under much milder conditions. wikipedia.org Subsequent research has focused on improving catalytic efficiency using molybdenum and iron compounds. wikipedia.org More recently, a homogeneous system using a molybdenum-triphosphine fragment was reported to split N₂ and react it with a silane to yield a silylamine in one pot. nih.gov

Application as a Synthetic Building Block: Beyond nitrogen fixation, tris(trimethylsilyl)amine has proven to be a valuable reagent in chemical synthesis. wikipedia.org

It reacts with antimony trichloride to form a nitridoantimone cubane-type cluster. wikipedia.org

In the presence of a strong base, it facilitates the trifluoromethylation of ketones using fluoroform (HCF₃) under mild conditions. wikipedia.org

It is a precursor for the synthesis of polydichlorophosphazenes, which are inorganic polymers. wikipedia.org

It has also been used in reactions with monohaloboranes to form (trimethylsilyl)aminoboranes. agh.edu.pl

The continued exploration of silylamines and their derivatives, driven by these key milestones, has cemented their importance in fields ranging from fundamental inorganic chemistry to materials science and catalysis. rsc.org

Future Research Trajectories and Emerging Opportunities

Exploration of Novel Synthetic Pathways

Current synthetic routes to silylamines often rely on established methods such as the reaction of chlorosilanes with amines. wikipedia.org Future research is anticipated to focus on the development of more efficient, atom-economical, and sustainable synthetic pathways to Tris(dimethylsilyl)amine and related bulky silylamines. researchgate.net Key areas of exploration will likely include:

Catalytic Dehydrocoupling: Investigating transition metal-catalyzed dehydrocoupling reactions between dimethylsilane (B7800572) and ammonia (B1221849) or other nitrogen sources could offer a more direct and environmentally benign route to this compound. This approach, which has been explored for other N-silylamines, avoids the generation of stoichiometric amounts of salt byproducts. researchgate.net

Reductive Silylation: Further development of reductive silylation of dinitrogen using dimethylsilyl electrophiles in the presence of potent reducing agents and transition metal catalysts presents an ambitious but potentially transformative route. While Tris(trimethylsilyl)amine (B75434) has been a focal point in chemical nitrogen fixation, wikipedia.org adapting these systems for the synthesis of this compound could provide a direct link between atmospheric nitrogen and functional organosilicon compounds.

Mechanistic Studies: Detailed mechanistic investigations of existing and novel synthetic routes, employing both experimental techniques and computational modeling, will be crucial for optimizing reaction conditions and catalyst design. Understanding the intricate reaction pathways will enable the rational design of more efficient and selective syntheses.

A comparative look at synthetic approaches for related silylamines is presented in the table below.

| Synthetic Method | Reactants | Key Features |

| Ammonolysis of Chlorosilanes | Trimethylsilyl (B98337) chloride, Ammonia | Standard method for Bis(trimethylsilyl)amine synthesis. wikipedia.org |

| Salt Metathesis | Sodium salt of Hexamethyldisilazane, Trimethylchlorosilane | Yields Tris(trimethylsilyl)amine in good yield. wikipedia.org |

| Reaction with Lithium Nitride | Lithium nitride, Trimethylchlorosilane | One-pot reaction to produce Tris(trimethylsilyl)amine. wikipedia.org |

Expanded Applications in Main Group and Transition Metal Chemistry

The sterically demanding nature of the tris(dimethylsilyl)amido ligand, coupled with the potential for secondary interactions involving the Si-H bonds, makes it a compelling ligand for stabilizing unusual oxidation states and coordination geometries across the periodic table.

Main Group Chemistry: Future work will likely explore the reactivity of this compound with a wider range of main group halides and organometallics. This could lead to the isolation of novel monomeric compounds with low coordination numbers and unique electronic properties. The reaction of Tris(trimethylsilyl)amine with monochloroboranes has already demonstrated the formation of ((trimethylsilyl)amino)boranes, suggesting the potential for creating new boron-nitrogen-silicon materials. agh.edu.pl

Transition Metal Chemistry: The coordination chemistry of the tris(dimethylsilyl)amido ligand with transition metals is a fertile ground for discovery. While research on the coordination complexes of the closely related tris(trimethylsilyl)amido ligand has shown that steric bulk can preclude the formation of Lewis base adducts with later transition metals, escholarship.org the slightly reduced steric profile and the presence of Si-H bonds in this compound may allow for different reactivity patterns. Exploration of its complexes with early transition metals, lanthanides, and actinides could yield catalysts with novel reactivity. For instance, lanthanide complexes of silylamides have shown catalytic activity in hydrosilylation reactions. nih.gov

The table below summarizes some known transition metal complexes with the related bis(trimethylsilyl)amido ligand.

| Metal | Complex Formula | Reference |

| Titanium | Ti{N(SiMe3)2}3 | wikipedia.org |

| Vanadium | V{N(SiMe3)2}3 | wikipedia.org |

| Samarium | Sm[N(SiMe3)2]3 | acs.org |

| Neodymium | Nd[N(Si(CH3)3)2]3 | acs.org |

Integration with Automated Synthesis and Self-Driving Laboratories

The increasing integration of automation and artificial intelligence in chemical research presents a significant opportunity for accelerating the discovery and optimization of reactions involving this compound.

High-Throughput Screening: Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) for the synthesis of this compound and its derivatives. This will significantly accelerate the optimization of novel synthetic pathways.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control for reactions involving reactive intermediates. Developing flow-based protocols for the synthesis and subsequent functionalization of this compound could enable more efficient and reproducible production.

Self-Driving Laboratories: The concept of self-driving laboratories, which combine automated experimental platforms with machine learning algorithms, holds immense promise. Such systems could autonomously design and execute experiments to discover optimal catalysts for reactions involving this compound, or to tailor the properties of materials derived from it. u-tokyo.ac.jpresearchgate.net

Design of Next-Generation Catalysts and Functional Materials

The unique properties of this compound make it a promising building block for the design of advanced catalysts and functional materials.

Catalyst Ligand Development: The tris(dimethylsilyl)amido ligand can be systematically modified to tune the steric and electronic properties of metal complexes. Computational studies, including Density Functional Theory (DFT), can guide the rational design of ligands for specific catalytic applications, such as hydrosilylation, polymerization, or C-H activation. acs.org

Precursor for Thin Films: Silylamines are valuable precursors for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon-based thin films, such as silicon nitride (SiNx) and silicon carbonitride (SiCN). nih.gov The presence of both silicon and nitrogen in this compound, along with reactive Si-H bonds, makes it an attractive single-source precursor for the low-temperature deposition of high-purity thin films with tailored properties for applications in microelectronics and protective coatings. Future research will likely focus on optimizing deposition processes and characterizing the resulting film properties. For example, other silylamine precursors have been used to deposit silicon oxide films with high growth rates. rsc.org

Hybrid Materials: The reactivity of the Si-H and N-H (after potential partial desilylation) bonds in this compound can be exploited to graft it onto the surface of various materials, creating functional hybrid materials with tailored surface properties. This could lead to new developments in areas such as chromatography, sensing, and heterogeneous catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.